molecular formula C7H6ClN3 B217773 (3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one CAS No. 106463-75-6

(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one

Cat. No.: B217773
CAS No.: 106463-75-6
M. Wt: 530.7 g/mol
InChI Key: NFOKXEYWZUZJRF-FMZZXDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one is a natural product found in Amphidinium with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

The compound of interest appears to have structural similarities and potential relevance to various synthesized compounds with unique structural and chemical properties. For instance, the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate involved compounds with complex structures, similar to the compound . These derivatives showed significant antimicrobial and antitumor activities, indicating the potential biomedical applications of complex organic compounds (Shaheen, Ali, Rosario, & Shah, 2014).

Stereochemistry and Biological Activity

In another research, the stereochemistry of androsterone derivatives, which share structural complexity with the compound , was studied. These compounds, with their specific steroid shape and ring structures, showed the potential for biological activity modulation, like inhibition of androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Chemical Synthesis and Applications

The synthesis and dimerization of cross-conjugated trienes, involving compounds with multiple bond structures and stereochemical considerations, can provide insights into chemical synthesis processes that might be relevant for understanding and utilizing the compound for various applications (Trahanovsky & Koeplinger, 1992).

Properties

CAS No.

106463-75-6

Molecular Formula

C7H6ClN3

Molecular Weight

530.7 g/mol

IUPAC Name

(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one

InChI

InChI=1S/C31H46O7/c1-8-11-21(5)29-31(38-29)30-22(6)16-18(2)13-10-15-24(32)27(35)23(7)28(36)26(34)20(4)14-9-12-19(3)17-25(33)37-30/h9-10,12,15,17,21-22,24,26-32,34-36H,2,4,7-8,11,13-14,16H2,1,3,5-6H3/b12-9-,15-10-,19-17-/t21-,22-,24-,26-,27-,28-,29-,30+,31+/m0/s1

InChI Key

NFOKXEYWZUZJRF-FMZZXDJESA-N

Isomeric SMILES

CCC[C@H](C)[C@H]1[C@@H](O1)[C@H]2[C@H](CC(=C)C/C=C\[C@@H]([C@H](C(=C)[C@@H]([C@H](C(=C)C/C=C\C(=C/C(=O)O2)\C)O)O)O)O)C

SMILES

CCCC(C)C1C(O1)C2C(CC(=C)CC=CC(C(C(=C)C(C(C(=C)CC=CC(=CC(=O)O2)C)O)O)O)O)C

Canonical SMILES

CCCC(C)C1C(O1)C2C(CC(=C)CC=CC(C(C(=C)C(C(C(=C)CC=CC(=CC(=O)O2)C)O)O)O)O)C

Synonyms

amphidinolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one
Reactant of Route 2
Reactant of Route 2
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one
Reactant of Route 3
Reactant of Route 3
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one
Reactant of Route 4
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one
Reactant of Route 5
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one
Reactant of Route 6
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one

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